molecular formula C8H9BrClNO B13431358 3-Bromo-6-chloro-2-methoxybenzylamine

3-Bromo-6-chloro-2-methoxybenzylamine

Cat. No.: B13431358
M. Wt: 250.52 g/mol
InChI Key: OVERXJLXYMAGAE-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methoxybenzylamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methoxybenzylamine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like methanol or dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2-methoxybenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzylamines, benzyl alcohols, and coupled aromatic compounds. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Bromo-6-chloro-2-methoxybenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition or activation of enzymatic pathways, leading to desired biological outcomes .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-chloro-2-methoxybenzylamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

(3-bromo-6-chloro-2-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9BrClNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,4,11H2,1H3

InChI Key

OVERXJLXYMAGAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1CN)Cl)Br

Origin of Product

United States

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